
(R)-2-Amino-2-methylbutanoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-methylbutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of 2-amino-2-methylbutanoic acid, which is known for its role in various biochemical processes The hydrate form indicates that it contains water molecules within its crystalline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-methylbutanoic acid hydrate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Amination: The precursor undergoes amination to introduce the amino group. This step may involve reagents such as ammonia or amines under controlled conditions.
Hydration: The final step involves the incorporation of water molecules into the crystalline structure, forming the hydrate. This can be achieved through crystallization from aqueous solutions.
Industrial Production Methods: In an industrial setting, the production of ®-2-amino-2-methylbutanoic acid hydrate may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the pure hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-2-methylbutanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-methylbutanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-amino-2-methylbutanoic acid hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways: It participates in metabolic pathways such as the synthesis and degradation of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-methylbutanoic Acid Hydrate: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2-Amino-3-methylbutanoic Acid: A structural isomer with a different arrangement of the amino and methyl groups.
2-Amino-2-ethylbutanoic Acid: A homolog with an ethyl group instead of a methyl group.
Uniqueness: ®-2-Amino-2-methylbutanoic acid hydrate is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Eigenschaften
Molekularformel |
C5H13NO3 |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methylbutanoic acid;hydrate |
InChI |
InChI=1S/C5H11NO2.H2O/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H2/t5-;/m1./s1 |
InChI-Schlüssel |
ATEHRMOSMKEMMA-NUBCRITNSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)O)N.O |
Kanonische SMILES |
CCC(C)(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


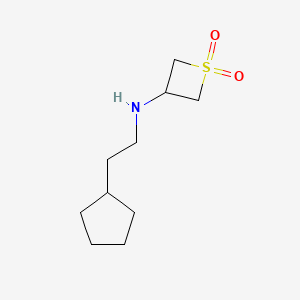
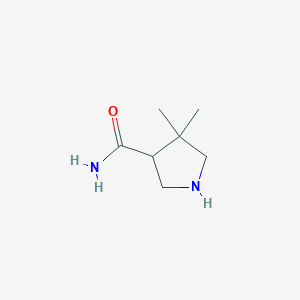
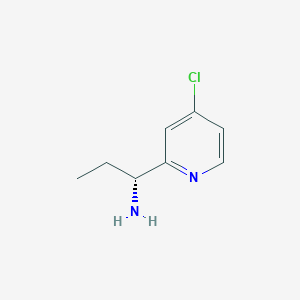

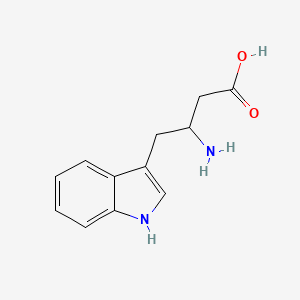
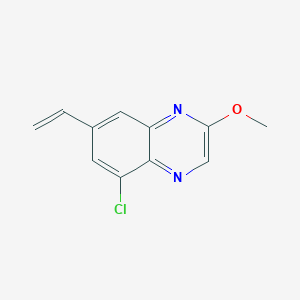
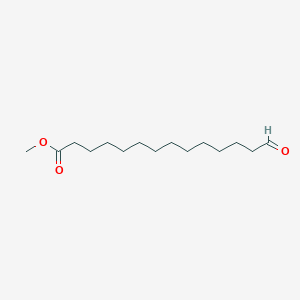
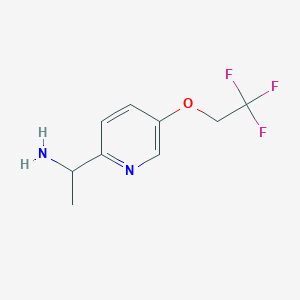
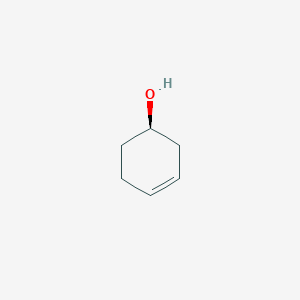
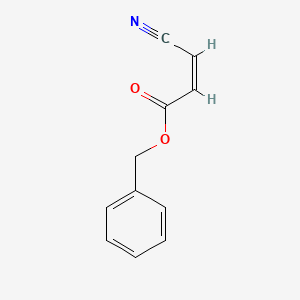
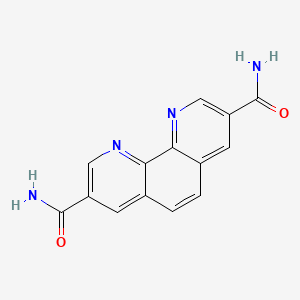
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
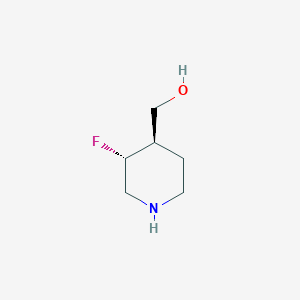
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
